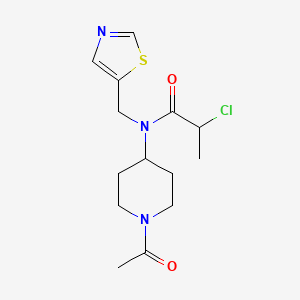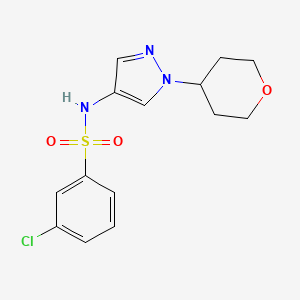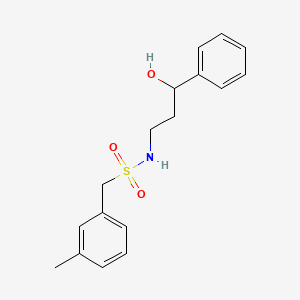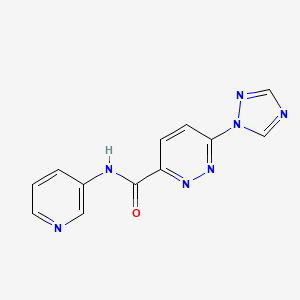
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated or lost in many types of cancer. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and cell cycle arrest, preventing the proliferation of cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide also inhibits the binding of the oncoprotein MDM2 to p53, which promotes p53 degradation and inactivation.
Biochemical and Physiological Effects
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to induce apoptosis in cancer cells, but not in normal cells, indicating its selectivity for cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been extensively studied, making it a well-characterized compound. However, 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. It also has low bioavailability, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to investigate its potential use in combination with other cancer therapies, such as immunotherapy. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, indicating its potential use in neurodegenerative diseases. Further studies are needed to fully explore the potential of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide in these areas.
Métodos De Síntesis
The synthesis of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2,3-dioxopyrazine-1-acetic acid with cyclohexylamine and thiophen-2-ylmethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h4,7-10,13H,1-3,5-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUZIVWHJSBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2761296.png)



![3-Methoxy-1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2761301.png)


![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)